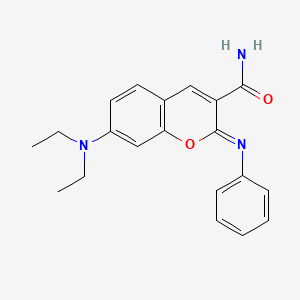
(2Z)-7-(diethylamino)-2-(phenylimino)-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-7-(diethylamino)-2-(phenylimino)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2Z)-7-(diethylamino)-2-(phenylimino)-2H-chromene-3-carboxamide, a member of the chromene family, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article synthesizes available research findings, highlighting its mechanisms of action, biochemical properties, and potential therapeutic applications.
- Chemical Formula : C₁₄H₁₅N₃O₂
- Molecular Weight : 261.27 g/mol
- CAS Number : 50995-74-9
- Solubility : Moderately soluble in organic solvents; specific solubility data varies based on solvent type.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:
- Fluorescent Properties : This compound is known for its strong fluorescence, which enables it to be used as a probe in biological imaging and tracking cellular processes. When excited, it emits fluorescence at specific wavelengths, facilitating the study of protein interactions and cellular dynamics .
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, such as α-amylase, which is significant for potential anti-diabetic applications. The inhibition mechanism involves competitive binding to the enzyme active site, thereby reducing its activity .
- Cell Signaling Modulation : The chromene derivative has been shown to influence cell signaling pathways, potentially affecting gene expression and metabolic processes within cells .
Biological Activity and Applications
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antioxidant Properties | Exhibits potential antioxidant effects, which may protect cells from oxidative stress. |
| Anti-diabetic Activity | Inhibits α-amylase, suggesting a role in managing blood glucose levels. |
| Antimicrobial Effects | Preliminary studies indicate potential antimicrobial properties against certain pathogens. |
| Cellular Imaging | Utilized as a fluorescent probe for visualizing cellular components and dynamics. |
Case Studies
- Anti-Diabetic Research : A study demonstrated that this compound significantly inhibited α-amylase activity in vitro with an IC50 value indicative of its potency. This suggests its potential application in developing therapeutic agents for diabetes management .
- Fluorescent Probing in Cellular Studies : In cellular imaging experiments, the compound was used to track protein interactions in live cells. Its fluorescence allowed researchers to visualize the localization and dynamics of target proteins in real-time, providing insights into cellular functions .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:
- Absorption : High gastrointestinal absorption noted.
- Distribution : The compound is capable of crossing biological membranes, indicating good bioavailability.
- Metabolism : Metabolized primarily through liver enzymes; specific pathways require further elucidation.
- Excretion : Predominantly excreted through urine.
属性
IUPAC Name |
7-(diethylamino)-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-23(4-2)16-11-10-14-12-17(19(21)24)20(25-18(14)13-16)22-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H2,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYVHBRAVSKKME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=CC=C3)O2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














